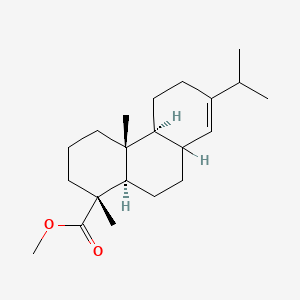
Hydrogenated methyl abietate
Descripción general
Descripción
Hydrogenated Methyl Abietate is the methyl ester of abietic acid . It is derived from abietic acid, a resin acid that is a component of tree resin . In cosmetic formulations, it acts as a viscosity regulator, increasing or decreasing the viscosity of the products .
Synthesis Analysis
Hydrogenated Methyl Abietate can be prepared by the hydrogenation of Methyl Abietate . This process involves treating Methyl Abietate with hydrogen in the presence of an active nickel hydrogenation catalyst under suitable temperature and pressure . The Methyl Abietate can be prepared by heating methanol and rosin (abietic acid) at a certain temperature under pressure .
Molecular Structure Analysis
The molecular formula of Methyl Abietate, the precursor to Hydrogenated Methyl Abietate, is C21H32O2 . The molecular weight is 316.4776 .
Chemical Reactions Analysis
The primary chemical reaction involved in the production of Hydrogenated Methyl Abietate is the hydrogenation of Methyl Abietate . This involves the addition of hydrogen to Methyl Abietate in the presence of a nickel hydrogenation catalyst .
Physical And Chemical Properties Analysis
The Safety Data Sheet for Methyl Abietate (hydrogenated) indicates that it is not classified under physical, health, environmental, or OSHA defined hazards . It is recommended for laboratory use only .
Aplicaciones Científicas De Investigación
Polymer Applications
It is used in polymers as a film-forming agent, tackifier, and plasticizer, finding applications in resins, plastics, paints, and inks.
These are some of the key applications of Hydrogenated Methyl Abietate in scientific research and industry. Each application utilizes the unique properties of the compound to serve specific functions across various fields .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h13-14,16-18H,6-12H2,1-5H3/t16?,17-,18+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARRJGBPDCCAEK-HSLMUJISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate | |
CAS RN |
30968-45-7 | |
| Record name | Methyl dihydroabietate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030968457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What methods were used to investigate the interaction between hydrogenated methyl abietate and asphaltenes?
A2: The researchers employed a combination of dynamic light scattering (DLS) and near-infrared (NIR) spectroscopic techniques to monitor the flocculation behavior of asphaltenes in the presence of hydrogenated methyl abietate. [] These techniques allowed them to track the onset of flocculation as a function of added n-heptane. [] Additionally, molecular mechanics calculations were utilized to determine specific interaction energies and equilibrium intermolecular distances between asphaltenes and the naphthenic acids, providing insights into the molecular basis of the observed interactions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



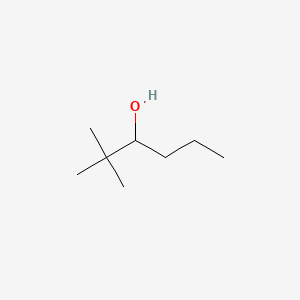
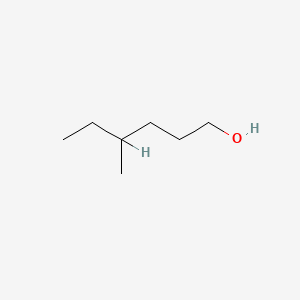
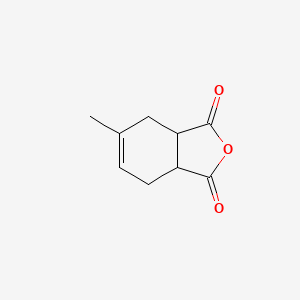
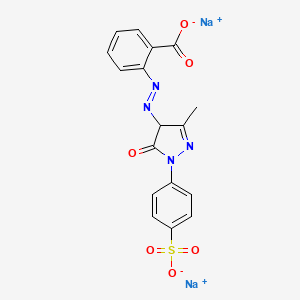
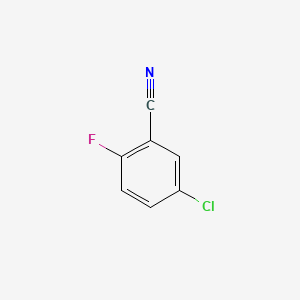
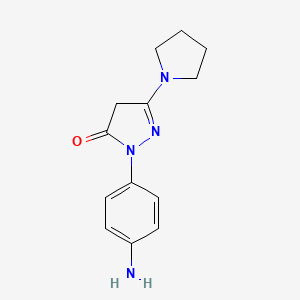

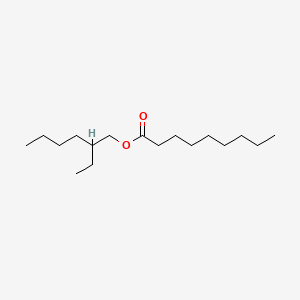
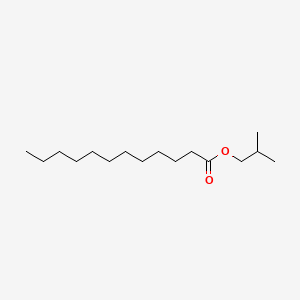
![2-[Dimethyl(octadec-9-enyl)azaniumyl]acetate](/img/structure/B1585451.png)
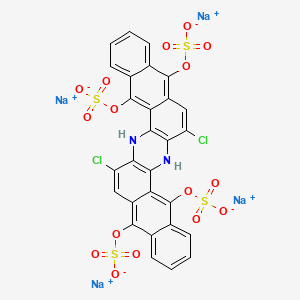
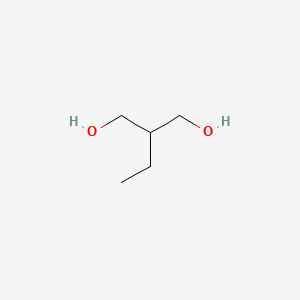

![3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol](/img/structure/B1585458.png)